5-Fluoro-4-methylquinazolin-2-ol
Description
The Significance of Quinazolinone Scaffolds in Modern Organic Synthesis and Materials Science
Quinazolinone scaffolds are a cornerstone in modern organic and medicinal chemistry, recognized for their versatile biological activities and applications in materials science. nih.govresearchgate.net These bicyclic heterocyclic compounds, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, are prevalent in numerous natural products and synthetically developed molecules. frontiersin.orgnih.gov Their rigid structure and capacity for diverse substitutions make them privileged scaffolds in drug discovery, leading to the development of compounds with a wide array of pharmacological properties. mdpi.comresearchgate.net
In the realm of materials science, certain quinazolinone derivatives have garnered attention for their luminescent properties. researchgate.netrsc.org Their excellent biocompatibility and low toxicity make them promising candidates for fluorescent probes and bioimaging agents. rsc.org The inherent fluorescence of some quinazolinone-based structures, coupled with their stability, opens avenues for the creation of novel organic light-emitting diodes (OLEDs) and other advanced materials. researchgate.net
Distinctive Research Perspectives on Fluorinated Heterocyclic Systems
The introduction of fluorine into heterocyclic systems imparts unique and often beneficial properties to the parent molecule. researchgate.nettandfonline.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Consequently, fluorinated heterocycles are of great interest in medicinal chemistry and drug development, with a substantial number of approved drugs containing at least one fluorine atom. tandfonline.comrsc.org
Research in this area focuses on developing novel and efficient methods for the synthesis of fluorinated heterocycles. lboro.ac.uk The strategic incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. mq.edu.au This has spurred extensive investigation into various fluorination techniques and the use of fluorinated building blocks in organic synthesis. nih.gov
Academic Research Context of 5-Fluoro-4-methylquinazolin-2-ol within the Landscape of Quinazolinone Chemistry
Within the vast field of quinazolinone chemistry, this compound represents a specific area of academic inquiry. While broad research exists on quinazolinone scaffolds and fluorinated heterocycles, detailed studies on this particular compound are more niche. The presence of both a fluorine atom and a methyl group on the quinazolinone core suggests a focus on understanding how these specific substitutions influence the compound's chemical properties and potential reactivity.
The synthesis and characterization of such specifically substituted quinazolinones contribute to the fundamental understanding of structure-property relationships within this class of compounds. Research on related structures, such as 2-(chloromethyl)-4-methylquinazoline (B46745) and 5-bromo-4-fluoro-2-methylaniline, provides context for the synthetic strategies that could be employed to access this compound and its derivatives. chemicalbook.comossila.com The study of analogous fluorinated pyrimidines and pyrazoles further underscores the academic interest in the synthesis and properties of fluorinated heterocycles. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
SKCGROMPTXEQJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC=C2F |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in 5 Fluoro 4 Methylquinazolin 2 Ol Formation
Detailed Mechanistic Pathways of Cyclization and Fluorination Reactions
The formation of the 5-Fluoro-4-methylquinazolin-2-ol ring system primarily proceeds via the construction of the pyrimidine (B1678525) ring onto a pre-functionalized, fluorinated benzene (B151609) precursor. The fluorination is typically introduced via the starting material, such as a derivative of 2-amino-6-fluorobenzoic acid or 2,6-difluorobenzamide, rather than by direct fluorination of the quinazolinone core, a process that remains challenging. thieme-connect.comacs.org
A prominent and relevant mechanistic pathway for analogous quinazolin-4-one structures involves a transition-metal-free, base-promoted tandem reaction starting from an ortho-fluorobenzamide. nih.govnih.gov Adapting this to this compound, a plausible pathway begins with a precursor like 2-amino-6-fluorotoluene, which is first converted to an appropriate amide. The core cyclization mechanism proceeds as follows:
Nucleophilic Aromatic Substitution (SNAr): The synthesis can be initiated from a precursor such as 2,6-difluoro-N-methylbenzamide. A strong base, for example, cesium carbonate (Cs₂CO₃), promotes the reaction with an appropriate nitrogen source. This step involves the nucleophilic attack of an amide anion on the carbon atom bearing a fluorine atom, leading to the displacement of the fluoride (B91410) ion. The fluorine atom at the ortho position to the amide group activates the ring towards this nucleophilic attack. This results in the formation of a key diamide (B1670390) intermediate. nih.govacs.org
Intramolecular Cyclization: The newly formed diamide intermediate, under the influence of the base, undergoes an intramolecular nucleophilic addition. The nitrogen atom of one amide group attacks the electrophilic carbonyl carbon of the other.
Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water (dehydration) to yield the final, stable aromatic this compound ring system. nih.gov An isolatable diamide intermediate has been reported in similar syntheses, supporting this stepwise mechanism. nih.govacs.org
Alternative pathways often involve the condensation of a substituted anthranilic acid derivative (e.g., 2-amino-6-fluorobenzoic acid) with a one-carbon synthon like urea (B33335) or cyanate. nih.govnih.gov This classic approach involves the initial formation of an acylurea intermediate, followed by thermal or acid-catalyzed cyclization and dehydration.
Kinetic Studies of Key Reaction Steps and Intermediates
In the base-promoted SNAr and cyclization pathway, the initial nucleophilic substitution on the fluorinated aromatic ring is often the rate-determining step. This is because it involves the temporary disruption of aromaticity to form a high-energy Meisenheimer-like intermediate. The subsequent intramolecular cyclization and dehydration steps are typically faster.
Key factors influencing the reaction kinetics are summarized below.
| Parameter | Effect on Reaction Rate | Rationale | Citation |
|---|---|---|---|
| Temperature | Increases rate | Provides sufficient activation energy to overcome the barrier for the SNAr step and subsequent dehydration. Reactions are often conducted at elevated temperatures (e.g., 135 °C). | nih.govacs.org |
| Base Strength | Rate is highly dependent on the choice of base | A strong base (e.g., Cs₂CO₃) is more effective than weaker bases (e.g., K₂CO₃) at deprotonating the nucleophile and facilitating the elimination steps. | nih.govnih.gov |
| Solvent | Polar aprotic solvents are preferred | Solvents like Dimethyl Sulfoxide (B87167) (DMSO) can stabilize the charged intermediates in the SNAr pathway and accommodate the high temperatures required. | nih.gov |
| Leaving Group | F > Cl > Br > I (for SNAr) | Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack, despite C-F being the strongest carbon-halogen bond. | nih.gov |
Investigation of Catalytic Cycles and Active Species (where applicable)
While the SNAr pathway can proceed without a transition metal, many quinazolinone syntheses are reliant on catalysis. nih.govnih.gov Both organocatalysis and transition-metal catalysis are employed to enhance reaction efficiency and selectivity.
Base Catalysis: In the SNAr-cyclization route, a strong base like Cs₂CO₃ is not just a promoter but a crucial part of the catalytic cycle in a broader sense. It generates the active nucleophile (the deprotonated amide) in the first step and facilitates the final dehydration. nih.gov
Acid Catalysis: In syntheses starting from anthranilic acids, acid catalysts like p-toluenesulfonic acid (p-TSA) are often used. The acid protonates the carbonyl oxygen of an intermediate, making it more electrophilic and promoting the intramolecular cyclization step. nih.gov
Transition-Metal Catalysis: Copper and palladium are the most common transition metals used. mdpi.com For instance, copper(I) salts can catalyze the cascade synthesis of quinazolinones from 2-halobenzaldehydes and amidines. rsc.org
A plausible, generalized catalytic cycle for a copper-catalyzed synthesis of a quinazoline (B50416) from a 2-halobenzaldehyde and an amidine involves:
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide.
Coordination: The amidine coordinates to the copper center.
Ullmann N-Arylation: An intramolecular C-N coupling reaction occurs. nih.gov
Cyclization/Condensation: The resulting intermediate undergoes condensation.
Reductive Elimination: The catalyst is regenerated, releasing the quinazoline product.
The active species in these cycles is typically a low-valent metal complex (e.g., Cu(I)) that facilitates the key bond-forming steps.
Impact of Substituents on Reaction Regio- and Chemoselectivity
The substituents on the aromatic precursor—specifically the fluorine atom at the C5 position and the methyl group at the C4 position—have a profound impact on the reactivity and selectivity of the synthesis. The final substitution pattern is determined by the structure of the starting materials, making the regioselectivity of the cyclization itself less of a variable. However, the electronic properties of these groups are critical to the reaction's feasibility and rate.
Fluorine Substituent (at C5): The fluorine atom is a small but highly electronegative atom. Its effect is twofold:
Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect, which polarizes the C-F bond and increases the electrophilicity of the attached carbon. In an SNAr reaction starting from a 2,6-difluoro precursor, this effect is crucial for activating the ring toward nucleophilic attack. nih.gov
Methyl Substituent (at C4): The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I) and hyperconjugation. When present on a precursor like 2-amino-6-fluorotoluene, the methyl group increases the electron density of the aromatic ring. This makes the amino group more nucleophilic, which can accelerate initial condensation or amidation steps. However, in syntheses where the aromatic ring must act as an electrophile, its electron-donating nature can be deactivating. mdpi.com
The combination of a strong electron-withdrawing group (F) and an electron-donating group (CH₃) creates a specific electronic environment that must be carefully considered when choosing reaction conditions. For instance, the reduced nucleophilicity of an aniline (B41778) precursor due to the fluorine atom may require harsher conditions or a more potent catalyst to initiate the reaction. mdpi.com
| Substituent | Position | Electronic Effect | Impact on Reactivity of Precursor | Citation |
|---|---|---|---|---|
| Fluoro (-F) | 5 | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Activates the ring for nucleophilic aromatic substitution (SNAr). Decreases the nucleophilicity of an adjacent amino group. | nih.govnih.gov |
| Methyl (-CH₃) | 4 | Electron-donating (+I) | Increases the nucleophilicity of an adjacent amino group. May slightly deactivate the ring toward nucleophilic attack. | nih.govmdpi.com |
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 4 Methylquinazolin 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of molecular structures. For 5-Fluoro-4-methylquinazolin-2-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete assignment of all proton, carbon, and fluorine signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The protons on the benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methyl protons would likely appear as a singlet, though long-range coupling to the fluorine atom might cause slight broadening or a small doublet splitting.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments within the molecule. The carbon atoms directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho and meta positions to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbonyl carbon (C2) and the methyl carbon will also have characteristic chemical shifts.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. tandfonline.com For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to assign the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, aiding in the assignment of protonated carbons.
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| CH₃ | ~2.5 (s) | ~20 | C2, C4 |
| H6 | ~7.2 (t) | ~115 (d, ²JCF ≈ 20 Hz) | C4a, C5, C7, C8 |
| H7 | ~7.6 (m) | ~125 | C5, C8a |
| H8 | ~7.4 (d) | ~118 | C4a, C6 |
| NH | ~11.0 (br s) | - | C2, C4, C8a |
| C2 | - | ~165 | CH₃, NH |
| C4 | - | ~148 | CH₃, H6 |
| C4a | - | ~120 | H6, H8, NH |
| C5 | - | ~160 (d, ¹JCF ≈ 250 Hz) | H6, H7 |
| C8a | - | ~140 | H7, H8, NH |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry is indispensable for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways. For this compound (C₉H₇FN₂O), HRMS would provide an exact mass measurement, confirming its elemental composition.
The fragmentation pattern in the mass spectrum offers valuable structural information. While specific fragmentation data for this exact molecule is not published, the fragmentation of quinazolinone cores is known to proceed through characteristic pathways. tandfonline.com Common fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, and radicals like CH₃. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.
Interactive Table: Predicted HRMS Data and Fragmentation for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
| [M+H]⁺ | 179.0615 | Molecular Ion |
| [M-CO+H]⁺ | 151.0670 | Loss of carbon monoxide |
| [M-CH₃]⁺ | 164.0384 | Loss of a methyl radical |
| [M-HCN+H]⁺ | 152.0540 | Loss of hydrogen cyanide |
Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would display characteristic vibrational modes. researchgate.netresearchgate.net The IR spectrum would be dominated by a strong absorption band for the C=O (amide) stretching vibration, typically around 1680-1660 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3300-3100 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibration would likely appear in the fingerprint region, around 1250-1000 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the quinazoline (B50416) ring system.
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the molecule. Quinazolinone derivatives generally exhibit multiple absorption bands in the UV region. nih.gov These bands correspond to π→π* and n→π* transitions within the aromatic system and the carbonyl group. The introduction of the fluorine atom and the methyl group would be expected to cause slight shifts in the absorption maxima compared to the parent quinazolinone.
Interactive Table: Predicted Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |
| IR (cm⁻¹) | ~3200 (broad) | N-H stretch |
| ~3050 | Aromatic C-H stretch | |
| ~2950 | Methyl C-H stretch | |
| ~1670 | C=O (amide) stretch | |
| ~1610, 1580 | C=C and C=N ring stretch | |
| ~1200 | C-F stretch | |
| UV-Vis (nm) | ~220, ~270, ~310 | π→π* and n→π* transitions |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Insights
While a crystal structure for this compound has not been reported, analysis of related quinazolinone structures reveals that the quinazolinone ring system is generally planar. researchgate.net The methyl group at the 4-position would be situated on the periphery of this planar system. In the solid state, it is highly probable that intermolecular hydrogen bonding would occur between the N-H group of one molecule and the C=O group of a neighboring molecule, leading to the formation of dimers or extended chains.
Advanced Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Sample Integrity and Purity Assessment
Thermal analysis techniques are crucial for assessing the purity, thermal stability, and phase behavior of a compound.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A sharp melting endotherm in the DSC thermogram would indicate a high degree of purity for the compound. The melting point obtained from DSC is a key physical property. For quinazolinone derivatives, melting points can vary significantly depending on the substitution pattern. scispace.comorientjchem.org
Interactive Table: Predicted Thermal Analysis Data for this compound
| Technique | Predicted Observation | Interpretation |
| TGA | Onset of decomposition > 250 °C | High thermal stability |
| DSC | Sharp endotherm | Melting point, indication of purity |
Theoretical and Computational Chemistry Studies on 5 Fluoro 4 Methylquinazolin 2 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For a molecule like 5-Fluoro-4-methylquinazolin-2-ol, DFT calculations would begin by optimizing the molecular geometry to find its most stable three-dimensional structure (lowest energy state). This optimized structure is the foundation for all further computational analysis. Studies on other quinazolinone derivatives have successfully used DFT methods, such as B3LYP with a 6-31G* basis set, to calculate optimized bond lengths and angles that show good agreement with experimental X-ray diffraction data. frontiersin.org
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). github.ionih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scilit.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scilit.comresearchgate.net For this compound, FMO analysis would map the spatial distribution of these orbitals to predict the most likely sites for electrophilic and nucleophilic attack. In similar heterocyclic systems, the HOMO is often distributed over the fused ring system, while the LUMO's location can vary based on substituent effects. frontiersin.orgmdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Heterocyclic Compound (Note: This data is for illustrative purposes and does not represent this compound)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -5.28 | Electron Donating Ability |
| ELUMO | -1.27 | Electron Accepting Ability |
| Energy Gap (ΔE) | 4.01 | Chemical Reactivity/Stability |
Data adapted from a study on a substituted imidazole (B134444) derivative to illustrate typical values. mdpi.com
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules. For this compound, key considerations would be the rotation around single bonds, such as one connecting a substituent to the quinazoline (B50416) core, and the potential for different ring puckering conformations. researchgate.net By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. Such analyses have been performed on other fluorinated molecules, often combining NMR data with computational methods to determine the predominant conformation in solution. mdpi.comnih.gov
Prediction of Spectroscopic Properties from Theoretical Models (e.g., NMR Chemical Shifts, IR Frequencies)
Computational models, primarily DFT, can predict spectroscopic data with a useful degree of accuracy. For instance, calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to help assign specific absorption bands to molecular motions. Similarly, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov Predicting ¹⁹F NMR shifts is particularly relevant for fluorinated compounds and has been the subject of dedicated computational studies, though it remains challenging due to the high electron density of fluorine. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, π-π Stacking Interactions)
Understanding how molecules interact with each other in the solid state is key to predicting crystal packing and physical properties.
Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the regions where molecules are in close contact. Studies on various quinazoline derivatives show that H···H, C-H···O, and C-H···N contacts are often the most significant contributors to crystal packing.
Hydrogen Bonding: The -OH and N-H groups in this compound are capable of acting as hydrogen bond donors, while the keto oxygen and ring nitrogens can act as acceptors. These bonds would be expected to play a major role in its crystal structure.
π-π Stacking: The aromatic quinazoline ring system allows for π-π stacking interactions, which are common in stabilizing the crystal lattices of planar heterocyclic molecules. mdpi.com These interactions involve the stacking of aromatic rings on top of each other.
Table 2: Common Intermolecular Contacts in Quinazoline Derivatives from Hirshfeld Analysis (Note: This data is generalized from studies on related compounds and does not represent this compound)
| Contact Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Van der Waals forces between hydrogen atoms. |
| H···C/C···H | 15 - 25% | Interactions involving hydrogens and the carbon framework. |
| H···O/O···H | 10 - 20% | Reflects hydrogen bonding involving oxygen atoms. |
| H···Cl/Cl···H | ~30% | Significant in chlorinated analogues. |
Computational Simulations of Reaction Pathways and Transition States
Computational chemistry can be used to model the entire course of a chemical reaction. By calculating the energies of reactants, products, and the transition states that connect them, researchers can determine reaction barriers (activation energies) and predict reaction mechanisms. frontiersin.org For this compound, one could theoretically model its synthesis pathway or its potential metabolic transformations. Such studies on related N-aminoquinazolin-4(3H)-one derivatives have been used to explain barriers to bond rotation and conformational preferences. frontiersin.org
Chemical Reactivity and Derivatization of 5 Fluoro 4 Methylquinazolin 2 Ol
Regioselective and Stereoselective Functionalization Strategies
The functionalization of the 5-Fluoro-4-methylquinazolin-2-ol core can be directed to specific positions on the heterocyclic and benzene (B151609) rings, a concept known as regioselectivity. While specific studies on this exact molecule are not abundant, the reactivity of related quinazolinone systems provides a strong basis for predicting its behavior.
For instance, the C(5)-position of the quinazolinone ring system has been shown to be amenable to functionalization. In a study on quinazolinone-coumarin conjugates, a ruthenium(II) catalyst was used to achieve regioselective C(5)-H alkenylation, using an amide as a directing group. nih.govresearchgate.net This suggests that the C(5)-position of this compound, which already bears a fluorine atom, could potentially undergo further substitution or modification, although the strong C-F bond would likely require specific activation.
Furthermore, the concept of regioselective nucleophilic aromatic substitution (SNAr) is well-documented for quinazoline (B50416) derivatives. mdpi.comchim.it In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the 4-position is preferentially substituted by amines, highlighting the electrophilic nature of this position. mdpi.com While the target molecule has a methyl group at C4, understanding the relative reactivity of different positions is crucial for designing selective transformations.
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a critical aspect of synthesis. In the context of this compound, stereoselective reactions would be most relevant when introducing new chiral centers. For example, the [3+2] cycloaddition reaction between quinazoline 3-oxides and alkene derivatives has been shown to proceed with total regio- and stereoselectivity, affording isoxazolo[2,3-c]quinazolines. nih.gov This type of reaction, if applied to a derivative of this compound, could be a powerful tool for creating stereochemically defined complex molecules.
| Functionalization Strategy | Relevant Position(s) | Key Findings from Analogous Systems | Potential Application to this compound |
| Regioselective C-H Functionalization | C5, C6, C7, C8 | Ruthenium-catalyzed C(5)-H alkenylation has been demonstrated on quinazolinone-coumarin conjugates. nih.govresearchgate.net | Potential for direct functionalization of the benzene ring, though the fluorine at C5 will influence reactivity. |
| Nucleophilic Aromatic Substitution (SNAr) | Positions with good leaving groups | 2,4-dichloroquinazolines undergo regioselective substitution at the C4 position. mdpi.com | If the hydroxyl group at C2 is converted to a better leaving group, selective substitution could be achieved. The fluorine at C5 could also potentially be displaced under harsh conditions. |
| [3+2] Cycloaddition | N1 and C2 or N3 and C4 | Quinazoline 3-oxides react with alkenes with high regio- and stereoselectivity. nih.gov | Derivatization of the nitrogen atoms to N-oxides could enable stereoselective construction of fused ring systems. |
Chemical Transformations Involving the Fluorine Atom and Methyl Group
The fluorine atom and the methyl group at the C5 and C4 positions, respectively, are key handles for the chemical modification of this compound.
The aromatic fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, in polyfluoroarenes, SNAr reactions can proceed, often with regioselectivity. nih.gov For the fluorine at the C5 position of the quinazolinone, displacement would likely require a strong nucleophile and potentially harsh reaction conditions. The electronic nature of the quinazolinone ring system will also play a crucial role in the feasibility of such a transformation. Computational studies on 5,7-dinitroquinazoline-4-one have investigated the mechanism of nucleophilic substitution of the nitro groups, which are strong electron-withdrawing groups that activate the ring for substitution. rsc.org The fluorine atom in the target molecule is also electron-withdrawing and could similarly influence reactivity.
The methyl group at the C4 position offers different synthetic possibilities. In a related system, the methyl group at the C4 position of a quinazoline-3-oxide has been shown to be sufficiently acidic to undergo acetoxylation with acetic anhydride, yielding an ester derivative. nih.gov This suggests that the methyl group of this compound could be deprotonated and functionalized with various electrophiles.
| Functional Group | Type of Reaction | Example from Analogous Systems | Potential Derivatization |
| Fluorine Atom (C5) | Nucleophilic Aromatic Substitution (SNAr) | SNAr on polyfluoroarenes with various nucleophiles. nih.gov | Displacement with other halides, amines, alkoxides, or thiolates to introduce new functional groups. |
| Methyl Group (C4) | Deprotonation followed by electrophilic attack | Acetoxylation of the C4-methyl group of a quinazoline-3-oxide. nih.gov | Aldol condensation, alkylation, or acylation to extend the carbon chain or introduce new functionalities. |
Reactions at the Quinazolinone Nitrogen and Oxygen Atoms
The quinazolinone core of this compound possesses two nitrogen atoms and an oxygen atom, all of which can potentially participate in chemical reactions. The molecule exists in tautomeric forms, with the 2-ol form being explicitly mentioned. This tautomerism is a key aspect of its reactivity.
N-alkylation is a common reaction for quinazolinone systems. Studies on the methylation of quinazolin-4-thione have shown that the reaction can occur at the N1, N3, and S4 atoms, with the outcome depending on the alkylating agent and reaction conditions. zienjournals.com Similarly, N-alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate has been reported as a key step in the synthesis of di-substituted quinazoline derivatives. uw.edu This indicates that the nitrogen atoms in this compound can be selectively alkylated to introduce a variety of substituents.
The oxygen atom of the 2-ol tautomer can undergo reactions typical of a hydroxyl group, such as etherification and esterification. While specific examples for this exact molecule are scarce, the principles of these reactions are well-established. For instance, Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol to form an ester. nih.govnih.gov This could be applied to the hydroxyl group of this compound. Derivatization of hydroxyl groups using reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has also been demonstrated for other molecules. nih.gov
| Atom | Type of Reaction | General Principle/Analogous Reaction | Potential Products |
| Nitrogen Atoms (N1, N3) | N-Alkylation | Methylation of quinazolin-4-thione at N1 and N3. zienjournals.com | Introduction of alkyl, benzyl (B1604629), or other organic groups on the nitrogen atoms. |
| N-Acylation | Reaction with acyl chlorides or anhydrides. | Formation of N-acyl derivatives. | |
| Oxygen Atom (O2) | O-Alkylation (Etherification) | Williamson ether synthesis. | Formation of 2-alkoxy-5-fluoro-4-methylquinazolines. |
| O-Acylation (Esterification) | Fischer esterification with carboxylic acids. nih.govnih.gov | Formation of 2-acyloxy-5-fluoro-4-methylquinazolines. |
Investigations into Ring-Opening and Ring-Closing Reactions of the Quinazolinone Core
The quinazolinone ring system, while generally stable, can undergo ring-opening and ring-closing reactions under specific conditions, providing pathways to novel heterocyclic structures.
Ring-opening of the quinazolinone core can be initiated by nucleophilic attack. For example, the reaction of 3-methylindoles with primary amines in the presence of an oxidant has been shown to proceed via a cascade involving oxygenation, nitrogenation, ring-opening, and recyclization to form quinazolinones. nih.govorganic-chemistry.org In a different context, the cascade ring-opening/ring-closing of tricyclic quinazolines has been used to produce quinazolinones bearing a cyclic guanidine (B92328) motif. mdpi.com
Ring-closing reactions are fundamental to the synthesis of the quinazolinone scaffold itself. A common method involves the cyclization of an N-acyl-anthranilic acid intermediate, often generated in situ. zienjournals.com Another approach is the reaction of chalcone (B49325) derivatives with nitrogen nucleophiles, which leads to the formation of quinazolin-2,4-diones with fused five-, six-, or seven-membered rings. researchgate.net These ring-closing strategies could potentially be adapted to construct the this compound core with various substituents. The synthesis of ring-fused quinazolinone derivatives through the intramolecular cyclization of alkenes has also been reported. tandfonline.com
| Reaction Type | General Approach | Key Findings from Analogous Systems | Relevance to this compound |
| Ring-Opening | Nucleophilic attack and subsequent cleavage | Cascade reaction of 3-methylindoles with amines leads to quinazolinone formation via ring-opening/recyclization. nih.govorganic-chemistry.org | The quinazolinone ring of the target molecule could potentially be opened under specific nucleophilic conditions to generate intermediates for further transformations. |
| Ring-Closing | Intramolecular cyclization | Cyclization of N-acyl-anthranilic acids to form the quinazolinone ring. zienjournals.com | This is a primary synthetic route to the core structure and can be used to introduce diversity. |
| Intermolecular condensation | Reaction of chalcones with nitrogen nucleophiles to form fused quinazolinediones. researchgate.net | A potential method to build complex polycyclic systems based on the quinazolinone scaffold. |
Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery. rsc.org The quinazolinone scaffold is frequently used as a building block for the synthesis of such hybrid molecules due to its proven biological activities. acs.org
While specific examples incorporating this compound are not readily found in the literature, numerous studies describe the synthesis of hybrid molecules based on the broader quinazolinone and quinazolin-2,4-dione frameworks. For instance, novel quinazolin-2,4-dione hybrid molecules have been synthesized and investigated as potential antimalarial agents. uw.edu The synthesis often involves linking the quinazolinone core to another heterocyclic moiety, such as a thiazole, oxazole, or pyrazole (B372694), via a suitable linker.
A reported synthesis of 5-Fluoro-2-methyl-3-(2-trifluoromethyl-1,3,4-thiadiazol-5-yl)-4(3H)-quinazolinone exemplifies the creation of a hybrid molecule where a thiadiazole ring is attached to the N3 position of the quinazolinone core. researchgate.net This demonstrates the feasibility of creating conjugates of this compound by reacting it with other biologically relevant molecules. The functional groups on the target molecule, namely the fluorine atom, the methyl group, and the atoms of the quinazolinone ring, all serve as potential points of attachment for creating novel hybrid structures.
| Hybrid Molecule Concept | Synthetic Strategy | Examples with Related Scaffolds | Potential for this compound |
| Combining Pharmacophores | Covalent linkage of two or more bioactive moieties. rsc.org | Synthesis of quinazolin-2,4-dione hybrids with other heterocycles for antimalarial activity. uw.edu | The scaffold can be linked to other pharmacophores through its reactive sites to create novel dual-acting agents. |
| Conjugation | Attachment of another molecule to a specific position. | Synthesis of a 5-fluoro-2-methyl-quinazolinone derivative with a thiadiazole substituent at the N3 position. researchgate.net | The N1, N3, O2, and C4-methyl positions are all potential sites for conjugation with other molecules. |
Exploration of Non Pharmacological Applications of 5 Fluoro 4 Methylquinazolin 2 Ol and Its Derivatives
Applications in Catalysis and Ligand Design for Organic Reactions
The inherent structural features of quinazolinone derivatives, including the presence of multiple heteroatoms (nitrogen and oxygen), make them intriguing candidates for ligand design in catalysis. These heteroatoms can act as coordination sites for metal ions, paving the way for the development of novel catalysts. While specific research on the catalytic applications of 5-Fluoro-4-methylquinazolin-2-ol is limited, the broader class of quinazolinone derivatives has been utilized in the synthesis of various organic compounds.
For instance, the synthesis of functionalized sulfonated quino-quinazolidinone alkyl cyanides has been achieved through an Fe(II)-catalyzed cascade reaction, highlighting the potential of the quinazolinone core in facilitating complex organic transformations. nih.gov The synthesis of these molecules is achieved with high chemo- and regioselectivity. nih.gov Furthermore, the amenability of the quinazolinone structure to substitution allows for the fine-tuning of its electronic and steric properties, a crucial aspect in the rational design of ligands for specific catalytic reactions. The introduction of a fluorine atom, as in this compound, can significantly influence the electron density of the heterocyclic system, potentially enhancing its coordination ability and the catalytic activity of its metal complexes. The development of new synthetic methodologies, such as those for producing quinazolino[3,4-α]quinazolin-13-ones, further expands the library of polycyclic scaffolds available for catalytic applications. nih.gov
Advanced Materials Science Applications (e.g., Functional Polymers, Optoelectronic Materials, Fluorescent Probes)
Quinazolinone derivatives are emerging as a versatile platform for the development of advanced materials, owing to their excellent photophysical properties, including strong luminescence, significant Stokes shifts, and good photostability. mdpi.com These properties make them highly suitable for applications in functional polymers, optoelectronic materials, and as fluorescent probes.
Recent research has focused on the luminescence properties of quinazolinones and their use in fluorescent probes and biological imaging. rsc.org The 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure is a key building block for many of these fluorescent probes. rsc.org The introduction of different substituents allows for the tuning of their absorption and emission maxima, which can range from 420–540 nm and 500–600 nm, respectively, depending on the solvent polarity. rsc.org
Some quinazolinone-based probes exhibit sensitivity to environmental factors such as viscosity and pH. For example, certain probes show a significant fluorescence enhancement with increasing viscosity due to the restriction of intramolecular rotation. rsc.org This property is valuable for developing sensors that can monitor changes in microenvironments. Furthermore, quinazolinone derivatives have been developed as fluorescent probes for detecting specific ions and molecules. A quinazolinone-based chemosensor has been synthesized for the selective detection of Fe(III) ions in aqueous media, with applications in environmental and pharmaceutical analysis. tandfonline.com Another novel quinazolinone derivative acts as a fluorescence quenching "off-on" sensor with high selectivity for Fe(3+). nih.gov
The development of a turn-on quinazolinone-based fluorescence probe for the detection of carbon monoxide (CO) further illustrates the potential of these compounds in materials science. mdpi.com The non-fluorescent probe reacts with CO to form a highly fluorescent product, enabling the detection of gaseous CO. mdpi.com This highlights the potential for creating solid-state sensors for various analytes. mdpi.com
Agrochemical Development and Crop Protection (e.g., Herbicidal, Insecticidal, Fungicidal Activities)
Quinazolinone derivatives have demonstrated significant potential in the development of new agrochemicals, exhibiting a broad spectrum of activities including herbicidal, insecticidal, and fungicidal properties. The structural versatility of the quinazolinone scaffold allows for the introduction of various functional groups to optimize bioactivity and selectivity.
In the realm of herbicides, quinazolinone-phenoxypropionate hybrids have been designed and synthesized, showing excellent herbicidal activity against various weeds. mdpi.com Structure-activity relationship (SAR) studies have revealed that the type and position of substituents on the quinazolinone ring significantly influence their herbicidal potency. mdpi.com For instance, certain fluoroquinolone derivatives have been investigated for their herbicidal activity, with studies indicating that a fluoride (B91410) at the C-6 position is not always crucial for activity, allowing for structural modifications to enhance selectivity. nih.govresearchgate.netbiorxiv.org
As insecticides, quinazoline (B50416) derivatives have been developed as potent inhibitors of NADH:ubiquinone oxidoreductase, a key enzyme in the respiratory chain of insects. nih.gov For example, 4-substituted quinazolines have shown inhibitory potency comparable to the commercial insecticide rotenone. nih.gov Additionally, new 3-[4(3H)-quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols have been synthesized and shown to have insecticidal activity equivalent to malathion (B1675926) against certain fly species. researchgate.net
The fungicidal properties of quinazolinone derivatives are also well-documented. Novel quinazolinone scaffolds containing pyrazole (B372694) carbamide moieties have been designed as antifungal agents against Rhizoctonia solani. nih.gov SAR studies indicated that substitutions at position 6 and the presence of chlorine atoms directly affect antifungal activity. nih.gov Some of these compounds exhibited higher antifungal activity than the commercial fungicide fluconazole. nih.gov Furthermore, the incorporation of a 1,2,4-triazolylthioether moiety into quinazolinone derivatives has yielded compounds with good antimicrobial activities against various plant pathogens. researchgate.netresearchgate.net
Table 1: Agrochemical Activity of Selected Quinazolinone Derivatives
| Compound/Derivative Class | Target Organism/Pest | Activity Type | Key Findings | Reference(s) |
| Quinazolinone-phenoxypropionate hybrids | E. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides | Herbicidal | Excellent herbicidal activity with good crop safety. | mdpi.com |
| Fluoroquinolone derivatives | Weeds | Herbicidal | Structural modifications tolerated, C-6 fluoride not essential for activity. | nih.govresearchgate.netbiorxiv.org |
| 4-Substituted quinazolines | Insects | Insecticidal | Potent inhibitors of NADH:ubiquinone oxidoreductase. | nih.gov |
| 3-[4(3H)-Quinazolinone-2-(yl)thiomethyl]-1,2,4-triazole-5-thiols | Chrysomyia albiceps (blow fly) | Insecticidal | Activity equivalent to malathion against adult flies. | researchgate.net |
| Quinazolinone-pyrazole carbamide derivatives | Rhizoctonia solani | Fungicidal | Higher activity than fluconazole. | nih.gov |
| Quinazolinone-1,2,4-triazolylthioether derivatives | Xanthomonas oryzae, Pellicularia sasakii | Fungicidal/Bactericidal | Good antimicrobial activities against plant pathogens. | researchgate.netresearchgate.net |
Studies on Corrosion Inhibition Potential
Quinazolinone derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netuobaghdad.edu.iqbohrium.comphyschemres.orgresearchgate.net Their efficacy stems from the presence of heteroatoms (N, O, S) and aromatic rings in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents. physchemres.org
Studies have shown that the inhibition efficiency of quinazolinone compounds increases with their concentration. researchgate.net Potentiodynamic polarization studies have indicated that these compounds often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.netbohrium.com
The mode of adsorption can be influenced by the specific substituents on the quinazolinone ring. For example, some derivatives follow a chemisorption mode, while others exhibit physisorption. researchgate.net The presence of electron-donating or electron-withdrawing groups can significantly impact the electronic properties of the molecule and its interaction with the metal surface. For instance, newly synthesized quinazolinone derivatives have shown remarkable ability to form a dense, protective film on mild steel, achieving inhibition efficiencies as high as 96.7%. bohrium.com
Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structures of quinazolinone derivatives with their inhibitory efficacies. physchemres.org These studies help in understanding the adsorption processes at a molecular level and in designing more effective corrosion inhibitors. physchemres.org
Table 2: Corrosion Inhibition Efficiency of Selected Quinazolinone Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference(s) |
| 6-chloroquinazolin-4(3H)-one (Q1A) | 0.5 M H₂SO₄ | Not specified | Weight loss, PDP, EIS | researchgate.net |
| 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (Q1B) | 0.5 M H₂SO₄ | Not specified | Weight loss, PDP, EIS | researchgate.net |
| 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Q1C) | 0.5 M H₂SO₄ | > Q1B > Q1A | Weight loss, PDP, EIS | researchgate.net |
| Schiff bases of 3-amino-2-(phenylamino) quinazolin-4(3H)-one (Q1-Q5) | 1M HCl | 93 (for Q1) | Weight loss, PDP | uobaghdad.edu.iqresearchgate.net |
| 12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo nih.govunipi.itimidazo[2,1-b]quinazolin-1(2H)-one (Q-OMe) | 1 M HCl | 96.7 | PDP, EIS, EFM | bohrium.com |
| 12-(4-nitrophenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo nih.govunipi.itimidazo[2,1-b]quinazolin-1(2H)-one (Q-NO₂) | 1 M HCl | 94.7 | PDP, EIS, EFM | bohrium.com |
Utilization as Chemical Probes for Non-Biological Systems (e.g., Environmental Sensing, Surface Interactions)
The unique photophysical properties of quinazolinone derivatives make them promising candidates for the development of chemical probes for non-biological systems, including environmental sensing and studying surface interactions. Their ability to exhibit changes in fluorescence in response to their environment allows for the detection and quantification of various analytes.
Quinazolinone-based fluorescent chemosensors have been designed for the selective detection of metal ions in aqueous media. For example, a sensor for Fe(III) ions has been successfully applied for its quantitative determination in water samples, demonstrating its potential for environmental monitoring. tandfonline.com Another quinazolinone-derived fluorescent sensor has been developed for the multi-sensing of Ru³⁺, Ir³⁺, Th⁴⁺, and UO₂²⁺, with potential applications in environmental analysis. researchgate.net
Furthermore, a thiazolylazo-quinazolinone hybrid has been synthesized as a chemosensor for the naked-eye detection of fluoride (F⁻) and sulfide (B99878) (S²⁻) ions in aqueous solutions. researchgate.net This type of sensor, which provides a rapid and clear color change, is particularly useful for on-site environmental testing. researchgate.net The development of paper test strips containing these chemosensors further enhances their practicality for real-world applications. researchgate.net
The study of surface interactions can also benefit from quinazolinone-based probes. The adsorption of these molecules onto metal surfaces, as seen in corrosion inhibition studies, is a form of surface interaction that can be monitored and quantified. The changes in the electrochemical and spectroscopic properties of the quinazolinone derivatives upon adsorption provide valuable information about the nature of the surface and the interaction itself.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes for 5-Fluoro-4-methylquinazolin-2-ol
The pursuit of environmentally benign synthetic methodologies is a critical aspect of modern chemistry. researchgate.net For this compound, future research should prioritize the development of green and sustainable synthetic routes. Current strategies for synthesizing fluorinated quinazolinones often rely on methods that can be improved in terms of efficiency and environmental impact. researchgate.net
Key areas for future research include:
Catalyst-Free and Additive-Free Synthesis: Exploring direct synthesis methods that avoid the use of metal catalysts or additives would be a significant advancement. organic-chemistry.org Research into using fluorinated acids as both a reactant and a fluorine source could provide a high-economy and broad-scope approach to synthesizing fluorinated N-heterocycles like this compound. organic-chemistry.org
Visible-Light-Mediated Photocatalysis: Photocatalytic strategies offer a modular platform for constructing C-CF3 bonds under mild conditions, which is a significant advantage over conventional thermal methods that often require harsh conditions. researchgate.net Future work could focus on developing visible-light-mediated tandem trifluoromethylation/cyclization reactions to construct the this compound scaffold. researchgate.net
Biomass-Derived Starting Materials: Investigating the use of bio-derived materials, such as furfural, as precursors could link biomass conversion with the production of fluorinated fine chemicals, making the synthesis of this compound more sustainable. mdpi.com
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalyst-Free Synthesis | High atom economy, reduced waste, lower cost. organic-chemistry.org | Utilization of fluorinated acids as both reactant and fluorine source. organic-chemistry.org |
| Photocatalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Development of visible-light-induced cyclization reactions. researchgate.net |
| Bio-based Feedstocks | Increased sustainability, reduced reliance on fossil fuels. mdpi.com | Conversion of furfural and other biomass derivatives. mdpi.com |
Advanced Mechanistic Insights into Complex Transformations of the Compound
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and discovering new reactions. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Areas for investigation include:
Isotopic Labeling Studies: These experiments can provide definitive evidence for proposed reaction pathways, such as the 1,2-hydride shift mechanism observed in the conversion of certain sugars. rsc.org
Computational Modeling: Quantum chemistry calculations using methods like Hartree-Fock theory can be used to investigate molecular geometry, charge distribution, and frontier molecular orbitals, providing insights into the reactivity and stability of intermediates and transition states. emerginginvestigators.org
Spectroscopic Analysis: Advanced spectroscopic techniques can be used to identify and characterize transient intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Design and Prediction of Novel Fluorinated Quinazolinone Structures with Desired Properties
Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties, accelerating the discovery process. nih.gov For this compound, computational methods can be used to explore the vast chemical space of related fluorinated quinazolinones.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: Computational models can be developed to correlate the structural features of fluorinated quinazolinones with their biological or material properties. This can guide the design of new analogs of this compound with enhanced activities.
In Silico ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds is a critical step in drug discovery. nih.gov Computational tools can be used to assess the drug-likeness of new this compound derivatives.
Quantum Chemical Calculations: These calculations can predict various chemical properties, such as stability and reactivity, which can help in the selection of promising candidates for synthesis and experimental testing. emerginginvestigators.org Fluorination is a known strategy to enhance chemical properties and applications of a compound. emerginginvestigators.org
| Computational Method | Application | Desired Outcome |
| QSAR/SAR | Predict biological activity based on structure. | Design of more potent analogs. |
| ADME Modeling | Predict pharmacokinetic properties. nih.gov | Selection of candidates with favorable drug-like properties. nih.gov |
| Quantum Chemistry | Calculate molecular properties. emerginginvestigators.org | Understanding of stability, reactivity, and potential for metabolic attacks. emerginginvestigators.org |
Exploration of Undiscovered Non-Medical Applications and Niche Technologies
While quinazolinones are widely explored for their medicinal properties, their potential in other areas remains largely untapped. juniperpublishers.combenthamdirect.com Future research should venture beyond the biomedical field to uncover novel non-medical applications for this compound.
Potential areas for exploration include:
Agrochemicals: The 4(3H)-quinazolinone scaffold is recognized as a privileged structure for the development of novel agrochemicals, including herbicides and antifungal agents. mdpi.com Research could focus on evaluating the potential of this compound and its derivatives as new crop protection agents.
Functional Materials: The unique properties imparted by the fluorine atom could make this compound a candidate for applications in materials science. researchgate.net This could include the development of novel polymers or electronic materials. mdpi.com
PET Radiotracers: Fluorinated quinazoline-based compounds have been developed as scaffolds for Positron Emission Tomography (PET) radiotracers for in vivo imaging. nih.gov The potential of this compound in this niche technology warrants investigation.
Addressing Scalability and Industrial Feasibility for Identified Applications
For any promising application of this compound to be realized, the scalability and industrial feasibility of its synthesis must be addressed. Future research should focus on translating laboratory-scale syntheses to larger-scale, economically viable processes.
Key challenges to address include:
Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs on an industrial scale.
Flow Chemistry and Microreactors: Continuous flow synthesis in microreactors can offer advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and easier scale-up. researchgate.net
The integration of mechanistic investigations with artificial intelligence-driven reaction prediction could accelerate the development of precise and sustainable synthetic technologies, bridging the gap between academic research and industrial implementation. researchgate.net
Q & A
Q. What statistical approaches reconcile variability in replicate experiments?
- Methodology : Apply mixed-effects models to account for batch-to-batch variability. Use bootstrap resampling (e.g., 10,000 iterations) to estimate confidence intervals for kinetic parameters like and . For example, indirect effects of fluorinated compounds on enzyme activity showed 95% CIs of [-0.014, -0.009] for long-term inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
